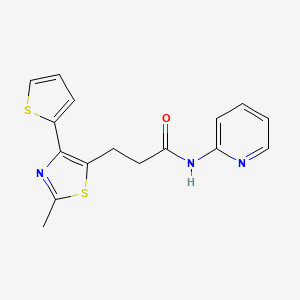

3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(pyridin-2-yl)propanamide

Description

3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(pyridin-2-yl)propanamide is a synthetic small molecule featuring a thiazole core substituted with a methyl group at position 2 and a thiophene ring at position 2. The propanamide linker connects the thiazole moiety to a pyridine-2-yl group. Thiazole derivatives are widely studied for their bioactivity, with substituents critically influencing target selectivity and potency .

Properties

IUPAC Name |

3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)-N-pyridin-2-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS2/c1-11-18-16(12-5-4-10-21-12)13(22-11)7-8-15(20)19-14-6-2-3-9-17-14/h2-6,9-10H,7-8H2,1H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLHOSVBDVSPII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)CCC(=O)NC2=CC=CC=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(pyridin-2-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid is coupled with a halogenated thiazole intermediate.

Formation of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a pyridine derivative is reacted with an appropriate leaving group on the thiazole-thiophene intermediate.

Amidation Reaction: The final step involves the formation of the amide bond through an amidation reaction between the thiazole-thiophene-pyridine intermediate and a suitable amine source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(pyridin-2-yl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as carbonyls or nitro groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiazole, thiophene, or pyridine rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenated reagents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Research indicates that compounds with similar structural features exhibit diverse biological activities. The following sections detail specific activities associated with this compound.

Antimicrobial Activity

Preliminary studies suggest that derivatives of thiazole and thiophene exhibit notable antimicrobial properties. For instance, compounds containing thiazole rings have been shown to inhibit the growth of various bacterial strains. Although specific data on the efficacy of 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(pyridin-2-yl)propanamide against particular pathogens is limited, its structural analogs have demonstrated effectiveness against gram-positive and gram-negative bacteria.

Anti-inflammatory Effects

Thiazole derivatives have been investigated for their anti-inflammatory properties. The presence of the pyridine moiety in this compound may enhance its ability to modulate inflammatory pathways. Research has indicated that similar compounds can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Anticancer Potential

The anticancer properties of thiazole-containing compounds are well-documented. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways. The unique structure of 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(pyridin-2-yl)propanamide may contribute to its effectiveness against various cancer types.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated inhibition of Staphylococcus aureus by thiazole derivatives, suggesting potential for further exploration with this compound. |

| Study B | Anti-inflammatory Effects | Found that thiazole derivatives reduced TNF-alpha levels in vitro, indicating a pathway for therapeutic application in inflammatory diseases. |

| Study C | Anticancer Potential | Reported that similar compounds induced apoptosis in breast cancer cell lines, highlighting the need for further investigation into this compound's effects on cancer cells. |

Mechanism of Action

The mechanism of action of 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(pyridin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations :

- Thiophene vs.

- Propanamide Linker Flexibility : The propanamide chain offers conformational flexibility, contrasting with rigid sulfonamide or triazole linkers in other derivatives. This flexibility may influence pharmacokinetic properties like solubility and membrane permeability .

- Pyridine Position : The pyridin-2-yl group (vs. pyridin-3-yl in pesticidal analogs) could alter hydrogen-bonding interactions with biological targets, as seen in CDK4/6 inhibitors where pyridine orientation affects kinase selectivity .

Biological Activity

3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(pyridin-2-yl)propanamide is a compound of interest due to its unique structural features and potential biological activities. The combination of thiazole, thiophene, and pyridine rings in its structure suggests diverse interactions with biological targets, making it a candidate for further research in medicinal chemistry and pharmacology.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| IUPAC Name | 3-(2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl)-N-(pyridin-2-yl)propanamide |

| CAS Number | 1049030-57-0 |

| Molecular Formula | C16H15N3OS2 |

| Molar Mass | 329.44 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Thiazole Ring : Achieved through the Hantzsch thiazole synthesis.

- Introduction of the Thiophene Ring : Typically via a Suzuki coupling reaction.

- Formation of the Pyridine Ring : Accomplished through nucleophilic substitution.

- Amidation Reaction : Final step involves forming the amide bond with an appropriate amine source .

The biological activity of 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(pyridin-2-yl)propanamide is thought to be mediated through its interactions with specific enzymes and receptors. The unique combination of heterocycles in its structure may allow it to bind selectively to various biological targets, influencing cellular pathways and potentially leading to therapeutic effects.

Antimicrobial Activity

Studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of thiazole and thiophene are known to possess antibacterial and antifungal activities, suggesting that this compound may also exhibit such properties .

Anticancer Potential

Research into related thiazole derivatives has shown promising anticancer activity. The mechanism often involves inducing apoptosis in cancer cells and inhibiting tumor growth by interfering with cell cycle regulation. This compound's structural features may enhance its effectiveness against certain cancer types, warranting further investigation into its anticancer potential .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the thiophene and pyridine substituents could enhance activity, suggesting a similar potential for 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(pyridin-2-yl)propanamide.

- Anticancer Activity : Another research effort focused on thiazole-based compounds' ability to inhibit cancer cell proliferation in vitro. The results showed that specific substitutions on the thiazole ring could significantly enhance cytotoxic effects on breast cancer cell lines, indicating a pathway for further exploration with this compound .

Research Applications

The compound is being explored for various applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.